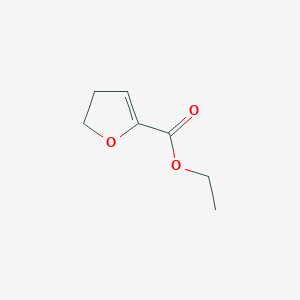
Ethyl 4,5-dihydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dihydrofuran-2-carboxylate, also known as ethyl levulinate, is a versatile bio-based chemical that has gained significant attention in recent years due to its potential applications in various fields, including the pharmaceutical, food, and cosmetic industries. This compound is obtained from renewable sources such as biomass, and its synthesis method is environmentally friendly, making it a promising alternative to traditional petroleum-based chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can also scavenge reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
Ethyl levulinate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and promote wound healing. However, further research is needed to fully understand the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4,5-dihydrofuran-2-carboxylate levulinate in lab experiments is its eco-friendly synthesis method, which makes it a sustainable and renewable alternative to traditional petroleum-based chemicals. Additionally, this compound has shown promising results in various applications, including medicine, food, and cosmetics. However, one limitation of using this compound levulinate is its relatively high cost compared to other chemicals, which may limit its widespread use.
Orientations Futures
There are several future directions for the research and development of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate. One potential area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the use of this compound levulinate as a natural preservative in the food industry, which could help reduce the use of synthetic preservatives. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound levulinate, which could lead to the development of new applications in various fields.
Méthodes De Synthèse
Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Ethyl 4,5-dihydrofuran-2-carboxylate levulinate, which can be purified through distillation or chromatography. The use of renewable feedstocks and non-toxic catalysts makes this synthesis method a sustainable and eco-friendly process.
Applications De Recherche Scientifique
Ethyl levulinate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs. In the food industry, Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is used as a flavoring agent and a natural preservative due to its pleasant fruity aroma and antimicrobial activity. In the cosmetic industry, this compound is used as a natural fragrance and a skin conditioning agent.
Propriétés
IUPAC Name |
ethyl 2,3-dihydrofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJMHBVSUMWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


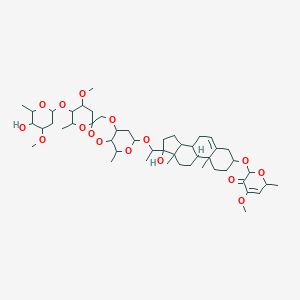

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

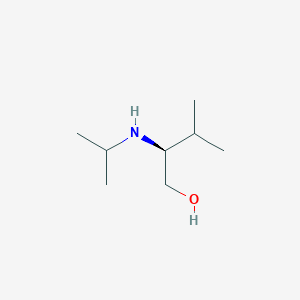
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
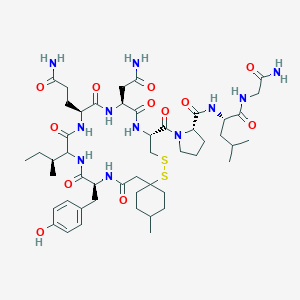


![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
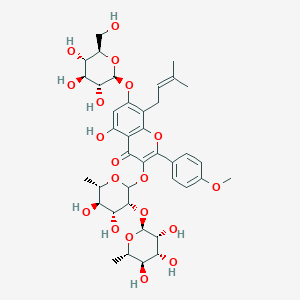
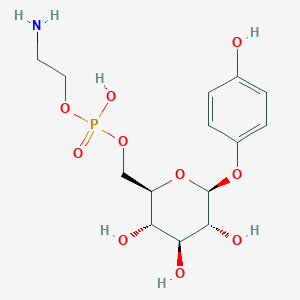
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)